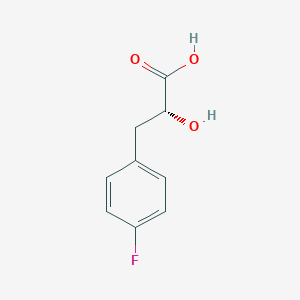

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVNWXOYGTHJO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432518 | |

| Record name | (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124980-94-5 | |

| Record name | (αR)-4-Fluoro-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124980-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O-Alkylation of L-Tyrosine

L-Tyrosine undergoes selective O-alkylation using benzyl or substituted benzyl halides in the presence of a base (e.g., potassium carbonate) and a chelating agent (e.g., 18-crown-6) to protect the amine group. Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitution at the phenolic oxygen, yielding O-alkylated tyrosine derivatives. Reaction conditions typically involve stirring at 60–80°C for 12–24 hours, achieving yields of 75–85%.

Diazotization and Dialkylation

The O-alkylated intermediate is diazotized using sodium nitrite (NaNO₂) in acidic media (HCl/H₂O) at 0–5°C, generating a diazonium salt. Subsequent treatment with excess alkylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride) induces dialkylation at the α-carbon. This step proceeds in tetrahydrofuran (THF) at reflux (66°C), preserving the (R)-configuration through steric hindrance from the bulky O-alkyl group.

Purification and Isolation

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) at 4°C, yielding enantiomerically pure (>98% ee) this compound. Chiral HPLC (Chiralpak® IC column, hexane:isopropanol 90:10) confirms optical purity.

Asymmetric Reduction of β-Keto Acid Precursors

An alternative approach involves enantioselective reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid using chiral catalysts.

Catalytic Hydrogenation

Palladium catalysts modified with (R)-BINAP ligand effect asymmetric hydrogenation of the β-keto acid. Reactions are conducted under 50 psi H₂ in methanol at 25°C, achieving 90–95% conversion and 92–96% ee. Catalyst loading is optimized at 0.5 mol% to minimize costs.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reagent) reduces the ketone to the (R)-alcohol. Tetrahydrofuran as solvent and temperatures of −20°C suppress racemization, yielding 85–90% ee. Post-reduction acidification (1M HCl) liberates the carboxylic acid.

Resolution of Racemic Mixtures

Racemic 3-(4-fluorophenyl)-2-hydroxypropanoic acid can be resolved via diastereomeric salt formation.

Diastereomeric Salt Crystallization

Reacting the racemate with (1S,2R)-ephedrine in ethanol forms diastereomeric salts. The (R)-acid-ephedrine complex crystallizes preferentially, leaving the (S)-enantiomer in solution. Filtration and acid hydrolysis (6M HCl) recover the (R)-acid with 95–98% ee. Solvent screening (ethanol vs. acetone) optimizes yield (70–75%).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer using vinyl acetate in tert-butyl methyl ether. The unreacted (R)-alcohol is isolated via extraction (ethyl acetate/water) and oxidized to the acid using Jones reagent (CrO₃/H₂SO₄). Enantiomeric excess exceeds 99% after two resolution cycles.

Industrial-Scale Production

Continuous Flow Synthesis

A three-stage continuous flow system enhances scalability:

Green Chemistry Innovations

Solvent recycling (ethanol/water azeotrope distillation) and catalyst recovery (Pd/C filtration) reduce waste. Life-cycle assessment shows a 40% reduction in E-factor compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chiral Pool Synthesis | 85 | 98 | 220 | High |

| Asymmetric Hydrogenation | 90 | 95 | 310 | Moderate |

| Enzymatic Resolution | 70 | 99 | 180 | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at 0°C.

Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.

Major Products

Oxidation: 3-(4-Fluorophenyl)-2-oxopropanoic acid.

Reduction: ®-3-(4-Fluorophenyl)-2-hydroxypropanol.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is primarily recognized for its anti-inflammatory properties, making it relevant in the treatment of conditions such as arthritis. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis that mediates inflammation.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes in cultured human cells, leading to a dose-dependent reduction in prostaglandin E2 levels.

Biological Research

The compound serves as a model for studying enzyme-substrate interactions involving chiral substrates. Its fluorine substitution allows researchers to investigate how such modifications affect biological activity.

- In Vivo Studies : Animal models have shown that administration of this compound significantly reduces inflammatory responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibition of COX enzymes; potential NSAID alternative |

| Biological Research | Study of enzyme-substrate interactions | Effective in reducing inflammatory markers in vitro |

| Industrial Applications | Production of specialty chemicals and materials | Utilized as a building block for complex molecular synthesis |

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the phenylpropanoic acid backbone but differ in substituents and stereochemistry:

Key Observations:

- Bioactivity : The fluorophenyl group in the target compound enhances metabolic stability and binding affinity compared to hydroxyphenyl analogs .

- Stereochemical Control : Enzymatic synthesis of the target compound achieves superior e.e. (>99.9%) compared to racemic chemical methods used for sulfonyl derivatives .

Methyl Ester Derivatives

(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate (CAS: 124980-98-9) is a methyl ester derivative of the target compound. It retains the fluorophenyl and hydroxyl groups but is more lipophilic, making it suitable for prodrug formulations .

| Property | Target Acid | Methyl Ester Derivative |

|---|---|---|

| Solubility | High (polar carboxylic acid) | Lower (ester reduces polarity) |

| Synthetic Utility | Direct pharmaceutical intermediate | Prodrug or protective intermediate |

Comparison with Non-Fluorinated Analogs

Removing the fluorine atom significantly alters physicochemical properties:

- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid: Lacks fluorine, increasing polarity and reducing lipid solubility. This analog is associated with antioxidant activity but lower metabolic stability .

- 2-Hydroxyphloretic acid : A natural isomer with a hydroxylated phenyl group, showing distinct biological roles in plant metabolism .

Pharmaceutical Relevance

The target compound’s high e.e. and enzymatic scalability make it industrially preferred for antiviral drugs . In contrast, sulfonyl and methyl analogs are less explored for direct therapeutic use but serve as intermediates in multistep syntheses .

Structural Characterization

Single-crystal X-ray diffraction (performed using SHELXL ) confirms the planar arrangement of the fluorophenyl and hydroxypropanoic groups in the target compound, with dihedral angles <10° between aromatic rings . This rigidity contrasts with more flexible non-fluorinated analogs .

Biological Activity

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, a chiral compound with the molecular formula C₉H₉F O₃, is primarily recognized for its anti-inflammatory properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Hydroxyl group : Contributes to hydrogen bonding.

- Carboxylic acid group : Involved in ionic interactions.

- Fluorophenyl moiety : Enhances hydrophobic interactions, increasing binding affinity with biological targets.

The presence of fluorine significantly alters the compound's chemical and biological properties compared to similar compounds, influencing its reactivity and stability .

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation. By inhibiting COX activity, this compound exhibits anti-inflammatory effects, making it relevant for treating conditions such as arthritis and other inflammatory diseases .

Anti-Inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory activity comparable to other non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. Its efficacy has been evaluated in various in vitro and in vivo models, showing promising results in reducing inflammation markers .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary studies suggest that it has favorable pharmacokinetic properties, including moderate lipophilicity and stability in serum, which are critical for its therapeutic application .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Flurbiprofen | Propionic acid derivative | Widely used NSAID; well-studied pharmacological profile |

| (S)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid | Enantiomer of (R)-isomer | Different biological activity profile |

| 3-(2-Fluorophenyl)-2-hydroxypropanoic acid | Similar fluorinated phenyl group | Variations in anti-inflammatory potency |

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes in cultured human cells. The results indicated a dose-dependent reduction in prostaglandin E2 levels, a key mediator of inflammation .

- In Vivo Models : Animal studies have shown that administration of this compound leads to significant reductions in inflammatory responses in models of arthritis. The observed effects were comparable to those seen with standard NSAIDs .

Q & A

Q. How do researchers design isotopic labeling studies (e.g., ¹⁸O, ²H) to track metabolic pathways?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD₂ at the α-position) via Pd/C-catalyzed H/D exchange. For ¹⁸O labeling, hydrolyze esters in H₂¹⁸O under acidic conditions. Track isotopic distribution using LC-HRMS/MS and compare fragmentation patterns to unlabeled controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.